4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile
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Overview
Description
4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group, a phenyl group, and a benzonitrile moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile typically involves multi-step organic reactionsThe final step involves the attachment of the benzonitrile moiety under controlled conditions, often using a palladium-catalyzed coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl and amino groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled conditions
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- 3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone
Uniqueness
4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile is unique due to the presence of the benzonitrile moiety, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .
Properties
CAS No. |
923216-52-8 |
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Molecular Formula |
C20H13N3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C20H13N3S/c21-12-13-6-8-15(9-7-13)19-18(22)16-10-11-17(23-20(16)24-19)14-4-2-1-3-5-14/h1-11H,22H2 |
InChI Key |
HRKKZFZTNUMYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)C#N)N |
Origin of Product |
United States |
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